

Spectroscopic Analysis of 2-Sulfobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Sulfobenzoic acid

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Introduction: **2-Sulfobenzoic acid** ($C_7H_6O_5S$), also known as o-sulfobenzoic acid, is an important aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-sulfobenzoic acid**, along with the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-sulfobenzoic acid**, both 1H and ^{13}C NMR provide critical information about the aromatic ring and the substituent groups.

1H NMR Data

The 1H NMR spectrum of **2-sulfobenzoic acid** is characterized by signals in the aromatic region, corresponding to the four protons on the benzene ring, and a broad signal for the acidic protons. The exact chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
|---------------------------|---|---------------|--------------------------------------|
| H-6 | 8.0 - 8.2 | Doublet | 7.5 - 8.0 |
| H-3 | 7.9 - 8.1 | Doublet | 7.5 - 8.0 |
| H-4, H-5 | 7.5 - 7.7 | Multiplet | - |
| -COOH, -SO ₃ H | 10.0 - 13.0 | Broad Singlet | - |

Note: Predicted values are based on the analysis of similar substituted benzoic acid compounds. The acidic protons of the carboxylic and sulfonic acid groups are typically exchangeable and may appear as a single broad peak.

¹³C NMR Data

The ¹³C NMR spectrum shows seven distinct signals corresponding to the seven carbon atoms in **2-sulfobenzoic acid**.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
|---------------------------|---|
| C=O (Carboxylic Acid) | 165 - 170 |
| C-2 (C-SO ₃ H) | 140 - 145 |
| C-1 (C-COOH) | 135 - 140 |
| C-6 | 133 - 136 |
| C-4 | 131 - 134 |
| C-5 | 128 - 131 |
| C-3 | 126 - 129 |

Note: Predicted values are based on spectral data for similar aromatic sulfonic acids and carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-sulfobenzoic acid** shows characteristic absorption bands for the O-H, C=O, S=O, and aromatic C-H and C=C bonds.

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group |
|--------------------------------|--------------------------|------------------|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1710 - 1680 | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1180 | S=O stretch (asymmetric) | Sulfonic Acid |
| 1080 - 1020 | S=O stretch (symmetric) | Sulfonic Acid |
| 1320 - 1210 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2-sulfobenzoic acid** is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Fragment Lost |
|-----|---|------------------------|
| 202 | [C ₇ H ₆ O ₅ S] ⁺ • (Molecular Ion) | - |
| 184 | [C ₇ H ₄ O ₄ S] ⁺ • | H ₂ O |
| 157 | [C ₇ H ₅ O ₃] ⁺ | HSO ₂ |
| 138 | [C ₆ H ₄ SO ₂] ⁺ • | COOH + H |
| 122 | [C ₇ H ₆ O ₂] ⁺ • | SO ₃ |
| 105 | [C ₇ H ₅ O] ⁺ | SO ₃ + OH |
| 94 | [C ₆ H ₆ O] ⁺ • | SO ₃ + CO |
| 77 | [C ₆ H ₅] ⁺ | SO ₃ + COOH |

Note: The molecular ion at m/z 202 may be of low abundance due to the lability of the acidic protons and the tendency for fragmentation. The peak at m/z 184 corresponds to the cyclic anhydride formed by the loss of water.

Experimental Protocols

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-sulfobenzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **1H NMR Acquisition:** Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of **2-sulfobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.^[1] Press the mixture in a die under high pressure to form a transparent pellet.^[1]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment.^[2] Place the KBr pellet in the sample holder and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

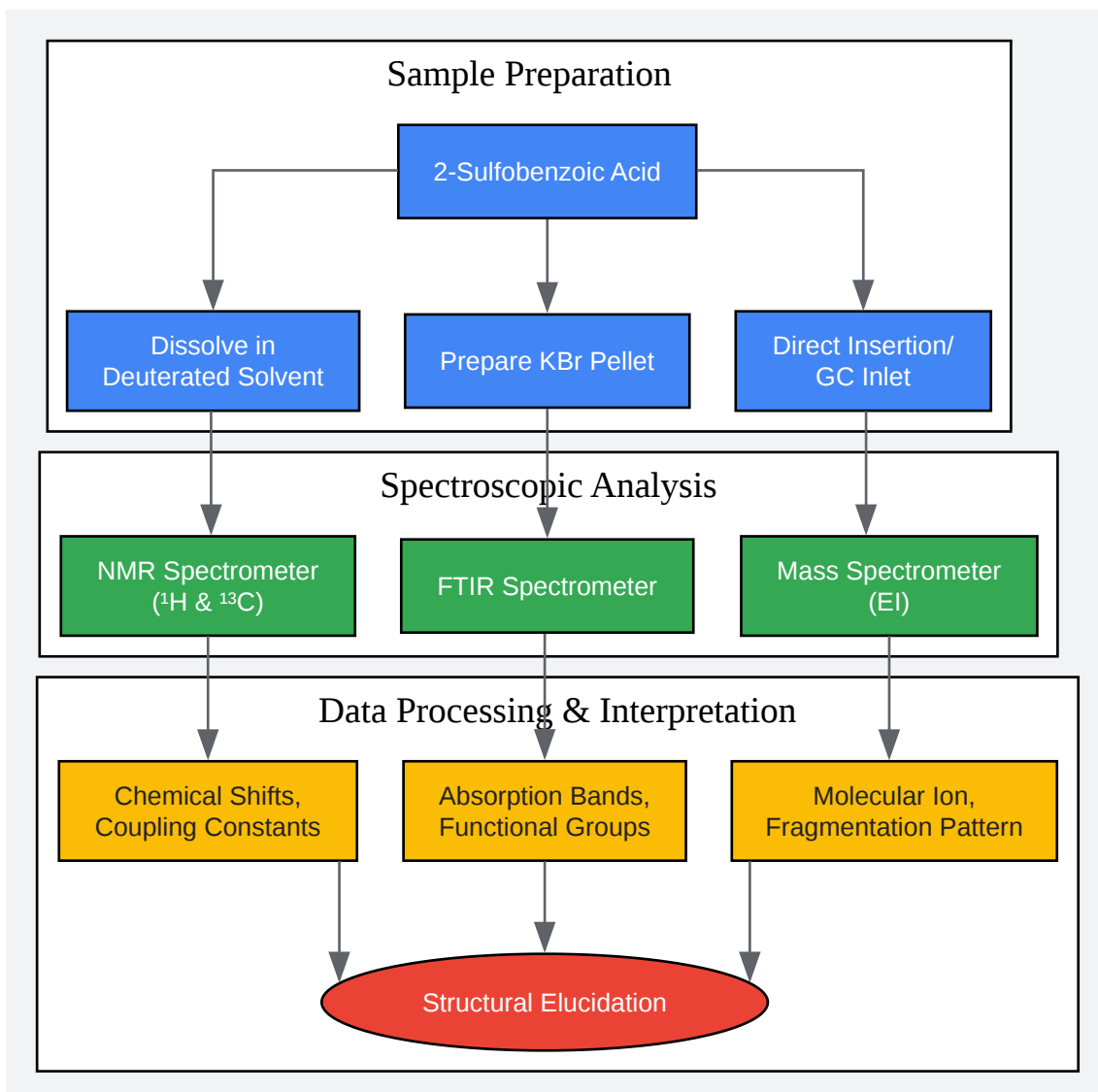
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Use Electron Ionization (EI) with a standard electron energy of 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Processing:** A mass spectrum is generated, plotting ion abundance versus m/z .

Workflow Visualization

The general workflow for the spectroscopic analysis of **2-sulfobenzoic acid** can be visualized as follows:



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Caption: General workflow for the spectroscopic analysis of **2-Sulfobenzoic acid**.

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References

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- 2. Tetrabromo-2-sulfobenzoic acid cyclic anhydride(68460-01-5) ¹³C NMR [m.chemicalbook.com]
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